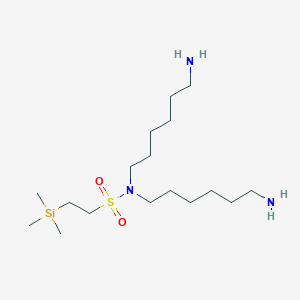![molecular formula C9H14ClN5O3 B12531669 2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid CAS No. 674333-68-7](/img/structure/B12531669.png)
2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid is a chemical compound that combines the guanidine functionality with a substituted phenyl groupThe presence of the guanidine group makes it a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-4-(dimethylamino)phenyl]guanidine typically involves the reaction of N-chlorophthalimide with isocyanides and amines. This one-pot approach provides a straightforward and efficient method to access diverse guanidines in yields up to 81% . The reaction conditions are mild, and the process features a wide substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-4-(dimethylamino)phenyl]guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The guanidine group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted guanidines, while oxidation and reduction reactions can modify the guanidine group or the phenyl ring.
Scientific Research Applications
2-[3-Chloro-4-(dimethylamino)phenyl]guanidine has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound’s guanidine functionality plays key roles in various biological processes and can be used in biochemical research.
Medicine: Guanidine derivatives are often found in pharmaceuticals, and this compound may have potential therapeutic applications.
Industry: The compound can be used in the synthesis of other chemicals and materials, making it valuable in industrial applications.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-4-(dimethylamino)phenyl]guanidine involves its interaction with molecular targets and pathways in biological systems. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-Chloro-4-(dimethylamino)phenyl]guanidine include other guanidine derivatives and substituted phenyl guanidines. Examples include:
N,N’-Disubstituted Guanidines: These compounds have similar guanidine functionality but with different substituents on the phenyl ring.
Phenylguanidines: Compounds with a phenyl group attached to the guanidine moiety, but with different substituents.
Uniqueness
The uniqueness of 2-[3-Chloro-4-(dimethylamino)phenyl]guanidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and dimethylamino groups on the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
674333-68-7 |
|---|---|
Molecular Formula |
C9H14ClN5O3 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
2-[3-chloro-4-(dimethylamino)phenyl]guanidine;nitric acid |
InChI |
InChI=1S/C9H13ClN4.HNO3/c1-14(2)8-4-3-6(5-7(8)10)13-9(11)12;2-1(3)4/h3-5H,1-2H3,(H4,11,12,13);(H,2,3,4) |
InChI Key |
AAQKGBZPAKMMOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N=C(N)N)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


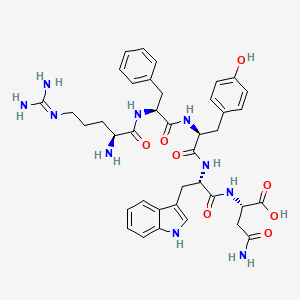

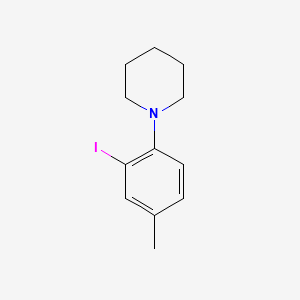


![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

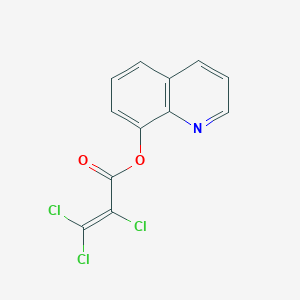
![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
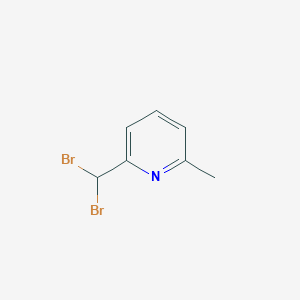
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)


